molecular formula C7H16N2O2 B2826607 [(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol CAS No. 2219353-48-5

[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol

Cat. No. B2826607
CAS RN: 2219353-48-5
M. Wt: 160.217
InChI Key: NZOIRZCGMRYDIZ-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol” is a chemical compound with the CAS Number: 2219353-48-5 . It has a molecular weight of 160.22 and its IUPAC name is (3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl)methanol . It is available in powder form .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 160.22 . It is a powder that is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.

Scientific Research Applications

Synthetic Chemistry and Catalysis

  • A study on the direct N-monomethylation of aromatic primary amines using methanol highlights a method that is attractive from both synthetic and environmental perspectives due to its low catalyst loading, broad substrate scope, and excellent selectivities (Feng Li et al., 2012).
  • Another research presents a clean and cost-competitive method for selective N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, showcasing methanol's potential as a hydrogen source and C1 synthon in chemical synthesis and energy technologies (Naina Sarki et al., 2021).
  • Research on selective initiation from unprotected aminoalcohols for N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-Methyl-N-tosyl Aziridine demonstrates methanol's utility in polymer science, enabling the synthesis of telechelic and block copolymers with high control over molar masses and dispersities (Camille Bakkali-Hassani et al., 2018).

Material Science and Sustainable Chemistry

  • A study on sustainable and selective monomethylation of anilines by methanol with solid molecular NHC-Ir catalysts underlines the importance of using methanol as a green methylation reagent, showcasing its application in the synthesis of highly functionalized bioactive compounds (Jiang‐Min Chen et al., 2017).
  • The conversion of methanol to hydrocarbons over zeolite H-ZSM-5 is discussed, shedding light on the reaction mechanism regarding catalyst deactivation and product formation, contributing to the understanding of methanol's role in the production of olefinic species (M. Bjørgen et al., 2007).

properties

IUPAC Name

[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-6-2-11-5-7(3-8,4-10)9-6/h6,9-10H,2-5,8H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOIRZCGMRYDIZ-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1)(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC[C@](N1)(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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